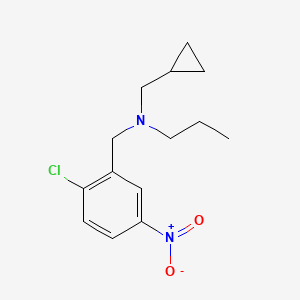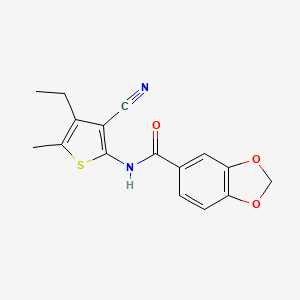
(2-chloro-5-nitrobenzyl)(cyclopropylmethyl)propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound “(2-chloro-5-nitrobenzyl)(cyclopropylmethyl)propylamine” is likely involved in specialized synthetic routes and chemical research, considering its structural complexity and functional groups. These include nitro, chloro, and cyclopropyl groups attached to a benzyl backbone, indicative of its potential in synthesizing heterocyclic compounds or as an intermediate in pharmaceutical and agrochemical manufacturing.
Synthesis Analysis
Synthesis of complex molecules like this often involves multi-step reactions, including nitration, chlorination, and alkylation. A similar process is seen in the synthesis of compounds where cyclization reactions under specific conditions yield targeted products with high precision (Thimmegowda et al., 2008), (Kimpe, Sulmon*, & Boeykens, 1991).
Molecular Structure Analysis
Molecular structure plays a crucial role in the physical and chemical properties of a compound. Crystal and molecular structure analysis, like that conducted by Thimmegowda et al., reveals the spatial arrangement of atoms within the molecule, influencing its reactivity and interaction with other molecules. The presence of nitro and chloro groups could affect the electron distribution across the molecule, impacting its stability and reactivity.
Chemical Reactions and Properties
The chemical reactions and properties of such a compound would be significantly influenced by its functional groups. For example, nitro groups are known for their role in substitution reactions (SNAr), where they can be replaced or participate in the formation of cyclic products under high pressure or specific conditions (Ibata, Zou, & Demura, 1995).
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
(2-chloro-5-nitrobenzyl)(cyclopropylmethyl)propylamine, while not directly mentioned, is related to compounds with similar structural motifs that have been studied for various synthetic and chemical applications. The scientific research on related compounds provides insights into potential applications of this chemical in synthesis and material science.
Reaction with Diamines and High-Pressure Conditions : Research on similar nitrobenzyl compounds shows they can participate in reactions under high pressure with diamines to produce cyclization products. Such reactions demonstrate the versatility of nitrobenzyl compounds in synthesizing new chemical structures, which could be explored with (2-chloro-5-nitrobenzyl)(cyclopropylmethyl)propylamine for potential applications in material science or as intermediates in organic synthesis (Ibata, Zou, & Demura, 1995).
Synthetic Technology of Nitrobenzylamine Derivatives : Studies on the synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate for organic synthesis, underline the importance of nitrobenzylamine derivatives in medicine, pesticides, and chemical fields. This highlights the potential use of (2-chloro-5-nitrobenzyl)(cyclopropylmethyl)propylamine in similar domains, leveraging its unique structural features for the development of new compounds (Wang Ling-ya, 2015).
Antitumor Activities : Compounds carrying nitro groups in the benzene ring, similar to (2-chloro-5-nitrobenzyl)(cyclopropylmethyl)propylamine, have been reported to possess higher antitumor activity compared to their unsubstituted counterparts. The presence of nitro and other electronegative groups can decrease toxicity while maintaining or enhancing therapeutic efficacy, suggesting potential research applications of (2-chloro-5-nitrobenzyl)(cyclopropylmethyl)propylamine in developing novel antitumor agents (Jen, 1965).
Synthesis of Cyclopropylamines : Research into the synthesis of 2,2-dialkylcyclopropylamines from β-chloroimines, with applications towards the synthesis of 1-amino-2,2-dialkylcyclopropane-carboxylic acids, indicates the potential utility of (2-chloro-5-nitrobenzyl)(cyclopropylmethyl)propylamine in synthesizing novel cyclopropylamine derivatives. These compounds could have applications in plant growth regulation or as building blocks in organic synthesis (Kimpe, Sulmon*, & Boeykens, 1991).
Preparation of Bioactive Heterocyclic Compounds : The synthesis and characterization of compounds with structural similarities to (2-chloro-5-nitrobenzyl)(cyclopropylmethyl)propylamine, such as 7-chloro-5-cyclopropyl-9-methyl-10-(4-nitro-benzyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo [a,d] cyclohepten-11-one, provide a basis for the potential development of novel bioactive heterocyclic compounds. These compounds may have applications in pharmaceuticals, agrochemicals, or as catalysts in organic reactions (Thimmegowda et al., 2008).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[(2-chloro-5-nitrophenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-7-16(9-11-3-4-11)10-12-8-13(17(18)19)5-6-14(12)15/h5-6,8,11H,2-4,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFNOBWNCKYXJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chloro-5-nitrophenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,1,3-benzoxadiazol-4-ylmethyl)-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5543926.png)
![(4aS*,7aR*)-N-(2,4-dimethoxyphenyl)-4-methylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5543928.png)
![3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5543929.png)
![3-[(3R*,4S*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5543932.png)
![7-[2-(1-adamantyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5543941.png)
![N-[(1,4-dimethyl-2-piperazinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5543949.png)
![9-(6-cyclopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5543954.png)


![1-[(2-chloro-4-fluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5543980.png)
![(4aR*,7aS*)-1-ethyl-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543987.png)


![N-[(3S*,4R*)-4-propyl-1-(9H-purin-6-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5544014.png)